3,6-Dibromo-2-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry. researchgate.netrsc.org Its presence in a vast array of natural products, including vitamins, coenzymes, and alkaloids, underscores its biological importance. lifechemicals.com The unique electronic properties conferred by the nitrogen atom make pyridine and its derivatives not just biologically relevant but also exceptionally versatile in various fields of chemical research. rsc.org
Pyridine scaffolds are integral to the development of new therapeutic agents and crop protection chemicals. giiresearch.com The structural unit of pyridine is found in numerous FDA-approved drugs, making it the second most common nitrogen heterocycle in pharmaceuticals. lifechemicals.com Its derivatives are crucial for producing medicines that target a range of conditions, including neurological disorders like Alzheimer's and Parkinson's disease. datahorizzonresearch.com In addition to pharmaceuticals, pyridine derivatives are essential intermediates in the manufacturing of agrochemicals such as herbicides, insecticides, and fungicides, which are vital for enhancing crop yields and ensuring food security. datahorizzonresearch.comglobenewswire.com The growing global demand in both the pharmaceutical and agricultural sectors continues to drive research and development of pyridine-based compounds. giiresearch.com
Table 1: Examples of Commercially Significant Pyridine Derivatives
| Compound Name | Class | Application |
|---|---|---|
| Torasemide | Pharmaceutical | Antihypertensive drug lifechemicals.com |
| Pyridostigmine | Pharmaceutical | Treatment of myasthenia gravis lifechemicals.com |
| Vismodegib | Pharmaceutical | Anti-carcinoma drug lifechemicals.com |
| Rivastigmine | Pharmaceutical | Treatment of Alzheimer's disease datahorizzonresearch.com |
| Picolinafen | Agrochemical | Herbicide |
| Fluroxypyr | Agrochemical | Herbicide |
| Nitenpyram | Agrochemical | Insecticide |
Substituted pyridines are indispensable building blocks in organic synthesis, providing a platform for constructing complex molecular architectures. lifechemicals.comsigmaaldrich.com Halogenated pyridines, in particular, serve as key starting materials for a variety of chemical transformations. kubikat.orgbenthambooks.combenthambooks.com The carbon-halogen bond is a versatile functional handle that enables chemists to introduce other atoms and groups onto the pyridine ring through reactions like nucleophilic substitution and transition-metal-catalyzed cross-coupling. kubikat.orgbenthambooks.combenthambooks.comacs.org This capability is crucial for the synthesis of highly functionalized molecules required for materials science, medicinal chemistry, and catalysis. sigmaaldrich.com The ability to strategically place halogens on the pyridine ring, as seen in compounds like 3,6-dibromo-2-methylpyridine, allows for sequential and regioselective modifications, opening pathways to novel and complex derivatives. acs.org
Overview of Brominated Pyridines in Synthetic Chemistry
Brominated pyridines are a particularly important subclass of halogenated pyridines. The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution and are ideal functionalities for engaging in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity makes bromopyridines, including dibromo derivatives like this compound, highly valuable intermediates for synthesizing complex molecules with precise structural control.
Achieving regioselective bromination of the pyridine ring presents a significant synthetic challenge. The pyridine ring is an electron-deficient system, which deactivates it towards electrophilic aromatic substitution (EAS), the most common method for halogenating aromatic compounds. nih.govchemrxiv.org Direct bromination of pyridine, therefore, requires harsh reaction conditions, such as high temperatures and the use of strong acids, and often results in a mixture of products with poor selectivity. nih.govyoutube.com
The positions on the pyridine ring exhibit different reactivities. The C-3 and C-5 positions are electronically favored for electrophilic attack, yet direct functionalization at the C-3 position remains particularly difficult. chemrxiv.orgresearchgate.net Conversely, the C-2, C-4, and C-6 positions are more susceptible to nucleophilic attack. The presence of existing substituents on the ring, such as the methyl group in 2-methylpyridine (B31789), further complicates regioselectivity by exerting directing electronic and steric effects. Overcoming these challenges often requires multi-step strategies, such as the use of pyridine N-oxides to activate the ring or directed ortho-metalation techniques to achieve substitution at a specific position. nih.govresearchgate.net
Historically, the halogenation of pyridines was fraught with difficulties due to the ring's low reactivity. Early methods relied on high-temperature, vapor-phase reactions with elemental halogens, which were often non-selective and low-yielding. youtube.com For instance, electrophilic substitution reactions required aggressive conditions, such as using elemental halides in the presence of strong Brønsted or Lewis acids at elevated temperatures, which limited the scope to pyridines that could withstand such harsh treatment. chemrxiv.org
Over the last century, progress was slow, and chemists often turned to indirect methods to achieve desired halogenation patterns. chemrxiv.org A common strategy involved the initial conversion of pyridine to its N-oxide. nih.govresearchgate.net This modification activates the ring, particularly at the 2- and 4-positions, allowing for easier substitution. Subsequent removal of the N-oxide oxygen atom would then yield the desired halogenated pyridine. researchgate.net More recently, innovative strategies have been developed to overcome the inherent reactivity challenges. These include the development of novel phosphine (B1218219) reagents that facilitate 4-selective halogenation and dearomatization-rearomatization sequences that enable selective functionalization at the challenging C-3 position under mild conditions. nih.govchemrxiv.orgorgsyn.org
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKRHGVKYVGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376598 | |
| Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-65-8 | |
| Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dibromo-2-methylpyridine | |
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Synthetic Methodologies for 3,6 Dibromo 2 Methylpyridine
Direct Bromination Approaches
Direct bromination involves introducing bromine atoms directly onto the 2-methylpyridine (B31789) (also known as 2-picoline) scaffold. While seemingly straightforward, this approach is fraught with challenges related to controlling the position and number of bromine substitutions.
Bromination of 2-Methylpyridine (Picoline) and Derivatives
The direct reaction of 2-picoline with brominating agents is a common starting point for synthesis. However, this method rarely yields the desired 3,6-dibromo isomer cleanly or in high yield. The reaction typically produces a complex mixture of products, including various mono- and di-substituted isomers. For instance, the bromination of 2-picoline can result in a mixture of 3-bromo-2-methylpyridine (B185296) and 5-bromo-2-methylpyridine. Further reaction can lead to di-substituted products.
Considerations for Regioselectivity and Byproduct Formation
A primary challenge in the direct bromination of 2-methylpyridine is achieving the correct regioselectivity—that is, directing the bromine atoms to the C-3 and C-6 positions. The pyridine (B92270) ring's electronic nature and the directing effects of the methyl group make substitution patterns difficult to control.
Key issues include:
Isomer Formation : The reaction often yields a mixture of isomers, such as 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which are difficult to separate due to their similar boiling points.
Polybromination : The reaction conditions can easily lead to the formation of multiple brominated by-products, which significantly lowers the yield of the target compound. The reaction of 2-picoline with N-Bromosuccinimide (NBS), for example, has been reported to produce a mixture of both mono- and di-substituted products.
Impact of Reaction Conditions on Selectivity
The table below summarizes findings from direct bromination attempts on 2-picoline.
| Starting Material | Brominating Agent | Catalyst/Conditions | Observed Products | Key Challenges |
| 2-Methylpyridine | Bromine | Lewis Acid (e.g., AlCl₃) | Mixture of 3-bromo- (B131339) and 5-bromo-2-methylpyridine; polybrominated compounds | Poor regioselectivity; difficult separation of isomers; formation of multiple byproducts. |
| 2-Methylpyridine | N-Bromosuccinimide (NBS) | Not specified | Mixture of mono- and di-substituted products | Lack of selectivity for a single product. |
Multi-Step Synthesis from Precursors
Given the difficulties associated with direct bromination, multi-step synthetic routes are often employed. These methods offer greater control over the placement of functional groups by building the target molecule from precursors that already have substituents in the desired positions.
Transformation of Other Dibromopyridines
One strategy involves the chemical transformation of existing dibromopyridine isomers. It is important to note that due to IUPAC nomenclature rules, "2,5-Dibromo-6-methylpyridine" is an alternative name for "3,6-Dibromo-2-methylpyridine" (CAS 39919-65-8). Therefore, the following section describes a chemical transformation that this compound can undergo, illustrating its reactivity.
Conversion of 2,5-Dibromo-6-methylpyridine
The compound 2,5-dibromo-6-methylpyridine can be synthetically transformed through reactions such as lithium-halogen exchange. This process involves treating the dibromo compound with an organolithium reagent, like n-butyllithium, to replace one of the bromine atoms with a lithium atom. This creates a highly reactive lithiated intermediate that can then be reacted with various electrophiles to introduce new functional groups.
A documented example of this transformation is detailed in the table below.
| Starting Material | Reagent | Solvent/Conditions | Intermediate Formed |
| 2,5-Dibromo-6-methylpyridine | n-Butyllithium | Hexanes; diethyl ether at -78°C for 1 hour | Lithiated bromomethylpyridine intermediate |
This type of transformation is a powerful tool in organic synthesis for the further functionalization of halogenated pyridines.
Use of Organolithium Reagents (e.g., n-Butyllithium)
Organolithium reagents, particularly n-butyllithium (n-BuLi), are highly effective for bromine-lithium exchange on dibromopyridines. This reaction is typically rapid and proceeds at low temperatures to generate a lithiated intermediate, which can then be trapped with an electrophile. The exchange rate generally follows the trend I > Br > Cl, making dibromo compounds suitable substrates. The stability of the resulting carbanion intermediate influences the reaction's kinetic control, with sp2-hybridized carbanions (as in aryl and vinyl lithium species) being more stable than sp3-hybridized ones.
The regioselectivity of the lithium-halogen exchange on unsymmetrically substituted dibromopyridines can be influenced by factors such as the steric and electronic environment of the bromine atoms. For instance, in analogues like 2,5-dibromopyridine, selective monolithiation at either the 2- or 5-position can be achieved by carefully controlling the solvent and concentration. Non-coordinating solvents and lower concentrations tend to favor lithiation at the 2-position, while coordinating solvents and higher concentrations favor the 5-position.
Table 1: Regioselective Monolithiation of 2,5-Dibromopyridine with n-Butyllithium
| Reagent | Solvent | Temperature (°C) | Position of Lithiation |
| n-Butyllithium | Toluene (B28343) | -78 | 2-position favored |
| n-Butyllithium | Ether | -78 | 5-position favored |
This table illustrates the influence of solvent on the regioselectivity of metal-halogen exchange, providing a model for potential selectivity in the this compound system.
While organolithium reagents are highly effective, their strong basicity can sometimes lead to side reactions. Grignard reagents, formed by the reaction of an organic halide with magnesium metal, offer a milder alternative for metal-halogen exchange. The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent, allows for bromine-magnesium exchange under less stringent conditions and with greater functional group tolerance.
A combination of i-PrMgCl and n-BuLi has been developed for bromine-metal exchange on bromoheterocycles containing acidic protons, a protocol that can be conducted under non-cryogenic conditions. This approach mitigates issues of intermolecular quenching often encountered when using alkyllithium reagents alone.
Subsequent Functionalization with Electrophiles
The primary utility of metal-halogen exchange lies in the subsequent reaction of the generated organometallic intermediate with a wide array of electrophiles. This allows for the introduction of various functional groups onto the pyridine ring. Common electrophiles include aldehydes, ketones, esters, and carbon dioxide, leading to the formation of alcohols, ketones, and carboxylic acids, respectively.
For example, the lithiated intermediate of a dibromopyridine can be reacted with an aldehyde to form a secondary alcohol. This is a key step in multi-step syntheses, such as in the preparation of precursors for complex pharmaceutical agents.
Table 2: Examples of Electrophilic Quench of Lithiated Pyridines
| Lithiated Pyridine Intermediate | Electrophile | Resulting Functional Group |
| 2-Lithio-5-bromopyridine | Benzaldehyde | Phenyl(5-bromo-2-pyridinyl)methanol |
| 6-Lithio-2-bromopyridine | N,N-Dimethylformamide (DMF) | 6-Bromo-2-pyridinecarboxaldehyde |
| 3-Lithio-2,6-dibromopyridine | Carbon Dioxide (CO2) | 2,6-Dibromo-3-pyridinecarboxylic acid |
This table provides illustrative examples of how different electrophiles can be used to functionalize lithiated pyridine intermediates.
Derivatization of 2,6-Dibromopyridine (B144722) Analogues
The synthesis of this compound can also be approached through the derivatization of readily available 2,6-dibromopyridine. This involves the selective introduction of a methyl group at the 2-position.
Strategies for Selective Bromination at Specific Positions
The direct bromination of 2-methylpyridine (2-picoline) is a primary route to obtaining brominated derivatives. The reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum chloride can lead to the formation of dibrominated products. Subsequent reaction with hydrobromic acid can yield this compound.
Controlling the regioselectivity of bromination on the pyridine ring can be challenging. Electrophilic substitution on the pyridine ring generally occurs at the 3- and 5-positions. To achieve bromination at other positions, alternative strategies may be employed, such as the use of pyridine N-oxides. Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent deoxygenation would then yield the desired brominated pyridine.
Advanced Synthetic Strategies
Modern organic synthesis has seen the development of advanced strategies for the construction of polysubstituted pyridines. These methods often involve transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halopyridines. this compound can serve as a substrate in these reactions, allowing for the selective coupling of various organic fragments at the bromine-substituted positions. For instance, a selective palladium-catalyzed arylation of 2,6-dibromopyridine has been developed using N-heterocyclic carbene ligands, demonstrating the potential for selective functionalization of dibrominated pyridines.
Furthermore, intramolecular palladium-catalyzed C-H arylation of pyridine derivatives has been shown to be an effective method for the synthesis of multiply fused heteroaromatic compounds, highlighting the versatility of palladium catalysis in pyridine chemistry.
Continuous Flow Synthesis Approaches for Methylpyridines
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater process control. nih.govasymchem.com These benefits are particularly relevant for the synthesis of methylpyridines, where reactions can be expedited and made more efficient. researchgate.netnih.gov Flow chemistry setups typically involve pumping reagents through a heated reactor, often a column packed with a catalyst, which allows for reactions at temperatures above the solvent's boiling point by using a back-pressure regulator. researchgate.netnih.gov This approach minimizes reaction times, reduces waste, and often avoids complex work-up procedures, providing a greener and more efficient route to desired products. nih.govnih.gov
A crucial step in forming the precursor for this compound is the regioselective methylation of the pyridine ring at the α-position (C2). While several methods exist for pyridine methylation, achieving high regioselectivity can be challenging. nih.gov Continuous flow processes have been successfully applied to achieve the α-methylation of substituted pyridines with a high degree of selectivity. researchgate.netnih.gov In a notable approach, a solution of a pyridine derivative is passed through a heated column packed with a catalyst, using a primary alcohol as the methyl source. nih.govnih.gov This method has been shown to produce various 2-methylated pyridines efficiently. nih.gov The use of a simplified, bench-top continuous flow system allows for rapid synthesis, with the products often being pure enough for subsequent steps without further purification after solvent evaporation. nih.govresearchgate.net
The high local concentration of the catalyst in the packed bed, combined with enhanced mass transfer in the flow reactor, leads to increased reaction rates compared to batch processes. goflow.at This efficient interaction between the substrate and the solid catalyst facilitates the selective methylation at the C2 position. nih.govnih.gov The mechanism is thought to involve either heterogeneous catalysis on the nickel surface or a Ladenberg rearrangement, with the primary alcohol serving as the methyl source. nih.govnih.gov
| Pyridine Substrate | Catalyst | Solvent | Temperature | Process | Product | Yield/Conversion |
|---|---|---|---|---|---|---|
| Pyridine | Raney® Nickel | 1-Propanol | >180 °C | Continuous Flow | 2-Methylpyridine | Near Quantitative Conversion |
| 4-Phenylpyridine | Raney® Nickel | 1-Octanol | ~200 °C (Reflux) | Batch | 2-Methyl-4-phenylpyridine | Not specified |
| Substituted Pyridines | Raney® Nickel | 1-Propanol | >180 °C | Continuous Flow | α-Methylated Pyridines | Very Good Yields |
Catalytic Bromination Methods
Following the formation of 2-methylpyridine, the next synthetic step involves the introduction of two bromine atoms. Traditional bromination with elemental bromine can be hazardous and may lead to a mixture of products, necessitating difficult separations. google.comsci-hub.secambridge.org Catalytic methods and the use of specialized brominating agents have been developed to improve selectivity and safety.
A sophisticated strategy for the selective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. acs.orgnih.govnih.gov This method allows for the halogenation of a wide range of unactivated pyridines and is even suitable for the late-stage modification of complex molecules like pharmaceuticals. acs.orgnih.govfigshare.comchemrxiv.org The process is a two-step strategy where heterocyclic phosphines are first installed at a specific position on the pyridine ring, typically the 4-position, forming a phosphonium (B103445) salt. acs.orgnih.govnih.gov This phosphonium group is then displaced by a halide nucleophile. acs.orgnih.govnih.gov
Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. acs.orgnih.govnih.govfigshare.com The reactivity of the phosphonium salts towards halide nucleophiles is enhanced by incorporating electron-deficient pyridine ligands into the phosphine reagent's design. acs.orgnih.gov This methodology provides a powerful tool for controlled halogenation, overcoming the limitations of direct C-H functionalization. acs.orgnih.govnih.gov
| Method | Reagent Type | Mechanism | Key Feature | Application |
|---|---|---|---|---|
| Selective Halogenation | Designed Heterocyclic Phosphines | SNAr Pathway | Formation and displacement of a phosphonium salt at the 4-position | Halogenation of unactivated pyridines, late-stage functionalization |
To address the hazards associated with handling elemental bromine, solid-supported brominating agents have been developed. sci-hub.se Polymeric reagents offer advantages such as improved handling, stability, and the potential for regeneration and reuse. cambridge.org One such approach involves a bromine complex of poly(styrene-co-4-vinylpyridine), which has been used for the side-chain bromination of aromatic molecules. acs.org
Another innovative example is a clay-polymer nanocomposite (CPN)-supported brominating agent. cambridge.org This reagent is prepared by treating a nanocomposite of montmorillonite (B579905) clay and a styrene-co-vinyl pyridinium (B92312) polymer with bromine. cambridge.org The resulting perbromide-supported reagent (CPN4) is stable at room temperature and has demonstrated effectiveness in the bromination of various organic compounds, including arenes, with moderate to excellent yields. cambridge.org The use of such polymer-supported reagents circumvents many of the drawbacks of traditional bromination methods, offering a safer and more practical approach for synthesis. cambridge.org
Reactivity and Reaction Pathways of 3,6 Dibromo 2 Methylpyridine
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For 3,6-dibromo-2-methylpyridine, these reactions provide a powerful tool for introducing diverse substituents onto the pyridine (B92270) core, enabling the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. nbinno.com
Palladium catalysis is central to the functionalization of this compound. mdpi.com Palladium complexes can catalyze a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, by facilitating the reaction between the dibromopyridine (as an electrophile) and an organometallic nucleophile. libretexts.orglibretexts.org The efficiency, selectivity, and scope of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.net
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation. yonedalabs.comlibretexts.org It is frequently employed for the arylation, heteroarylation, or vinylation of substrates like this compound. nbinno.commdpi.com The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromopyridine to form a Pd(II) intermediate. |
| Transmetalation | The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center, typically facilitated by a base. |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |
A general catalytic cycle for the Suzuki-Miyaura reaction. libretexts.orgyonedalabs.comlibretexts.org
A key challenge in the functionalization of dihalo- or polyhalopyridines is controlling the regioselectivity—that is, determining which halogen atom reacts first. nih.gov In unsymmetrical dibromopyridines like this compound, the two bromine atoms are in electronically and sterically distinct environments. Generally, in dihalogenated N-heteroarenes, the halide positioned closest to the nitrogen atom (the α-position, C6 in this case) is more electrophilic and thus more reactive toward oxidative addition with a Pd(0) catalyst. researchgate.netacs.org However, steric hindrance from adjacent substituents, such as the methyl group at the C2 position, can significantly influence this intrinsic reactivity.
Studies on related systems, such as 2,4-dibromopyridine (B189624), have shown that cross-coupling typically occurs with high selectivity at the C2 position, which is adjacent to the nitrogen. researchgate.netacs.orgnih.gov For this compound, the bromine at C6 is alpha to the nitrogen, while the bromine at C3 is in a meta-like position. Based on electronic effects, the C6-Br bond would be expected to be more reactive.
The regiochemical outcome of Suzuki-Miyaura couplings can be manipulated and even reversed by carefully selecting the catalyst system, particularly the ligands and the palladium source. rsc.orgnih.govresearchgate.netmdpi.com The structure of the phosphine (B1218219) ligands, or N-heterocyclic carbenes (NHCs), coordinated to the palladium center dictates the steric and electronic environment of the active catalyst, which in turn affects the site-selectivity of the oxidative addition step. nih.gov
Research on 2,4-dibromopyridine has demonstrated that the choice of ligand and even the ratio of ligand to palladium can reverse the innate selectivity. acs.orgnih.gov For instance:
Conventional C2-Selectivity: Using mononuclear palladium catalysts with standard phosphine ligands like triphenylphosphine (B44618) (PPh₃) in a sufficient ratio (e.g., PPh₃:Pd ≥3:1) typically leads to the expected coupling at the more electrophilic C2 position. nih.gov
Unconventional C4-Selectivity: Atypical selectivity for the C4 position can be achieved by using very sterically hindered ligands (e.g., bulky NHC ligands like IPr) or by promoting the formation of multinuclear palladium clusters. nih.govnih.gov Low ligand-to-palladium ratios (e.g., PPh₃:Pd ≤2.5:1) can favor the formation of catalytically active palladium clusters that exhibit different selectivity profiles compared to their mononuclear counterparts. acs.org
These findings suggest that for this compound, similar strategies could be employed to selectively functionalize either the C6 or C3 position by tuning the catalyst system. acs.org
| Catalyst System Component | Influence on Regioselectivity | Example from Dihalopyridine Studies |
| Ligand Steric Bulk | Highly hindered ligands can block the more accessible reactive site, forcing the reaction to occur at a sterically less hindered but electronically less favored position. nih.gov | Bulky NHC ligands promote C4-coupling in 2,4-dichloropyridines. nih.gov |
| Ligand-to-Metal Ratio | Low ratios can lead to the formation of palladium clusters, which may exhibit reversed regioselectivity compared to mononuclear species. acs.org | A PPh₃:Pd ratio ≤2.5:1 favors C4-selectivity in 2,4-dibromopyridine coupling. nih.gov |
| Catalyst Speciation | Multinuclear palladium clusters (e.g., Pd₃-type) can favor reaction at sites inaccessible to mononuclear catalysts. acs.orgnih.gov | Preformed palladium clusters show a preference for C4-arylation of 2,4-dibromopyridine. acs.org |
The site selectivity in the cross-coupling of dihalopyridines is determined primarily during the initial oxidative addition step. rsc.orgresearchgate.net The Pd(0) catalyst can insert into either of the two C-Br bonds. The preference for one site over the other is a result of a combination of factors:
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which polarizes the ring and makes the α-positions (C2 and C6) more electron-deficient (electrophilic) than the β- (C3, C5) or γ-positions (C4). This increased electrophilicity facilitates the oxidative addition of Pd(0) at the C-X bond in the α-position. acs.org
Steric Hindrance: Substituents near a halogen atom can sterically impede the approach of the bulky palladium catalyst. In this compound, the methyl group at C2 provides steric hindrance around the C3-Br bond, potentially influencing its reactivity relative to the C6-Br bond.
Catalyst Control: As discussed, the nature of the active catalyst (mononuclear vs. multinuclear) and its ligand sphere can override the intrinsic electronic and steric properties of the substrate. acs.orgnih.gov Mononuclear palladium species are generally more sensitive to the substrate's electronic properties, while larger palladium clusters may be more influenced by steric factors or exhibit entirely different reaction mechanisms. acs.org
Beyond the Suzuki-Miyaura reaction, this compound can also be functionalized using other palladium-catalyzed cross-coupling methods, such as the Stille and Negishi reactions. nih.gov These reactions offer complementary reactivity and may be advantageous when the required organoboron reagents are unstable or difficult to prepare.
The Stille reaction utilizes organotin (stannane) reagents as the nucleophilic partner. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups and generally neutral reaction conditions. libretexts.org However, a significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org
The Negishi reaction employs organozinc reagents, which are more reactive than their boron or tin counterparts. organic-chemistry.orgwikipedia.org This heightened reactivity allows for couplings to occur under milder conditions and can be used to form bonds that are challenging to create with other methods, such as C(sp³)-C(sp²) bonds. nih.govwikipedia.org The main disadvantages are the moisture and air sensitivity of the organozinc reagents, requiring stricter anhydrous reaction conditions. wikipedia.org The versatility of Negishi coupling makes it a powerful tool for preparing complex pyridine derivatives. orgsyn.org
For both reactions, regioselectivity in dihalopyridines is governed by similar principles as in the Suzuki coupling, with the reaction site being influenced by the electronic nature of the C-Br bonds and the steric environment, as well as the specific catalyst and ligands used. nih.govnih.gov
Palladium-Catalyzed Reactions
Heck Reactions with Dibrominated Pyridines
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis, allowing for the formation of substituted alkenes. wikipedia.org The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. libretexts.org
For dibrominated pyridines like this compound, the Heck reaction offers a pathway to introduce vinyl groups at the positions of the bromine atoms. The reaction's regioselectivity can often be controlled based on the differing reactivity of the C-Br bonds, although selective mono- or di-substitution can be a synthetic challenge. The reaction is typically carried out in the presence of a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and a phosphine ligand. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. organic-chemistry.org While traditionally performed in organic solvents, aqueous media have also been successfully employed for Heck reactions of aryl bromides. nih.gov
The general scheme for a Heck reaction involving a dibrominated pyridine is as follows:
A general representation of the Heck reaction with a dibrominated pyridine, where R represents a substituent on the alkene.In the context of Heck reactions with dihalogenated aromatic substrates, dimerization can occur as a significant side reaction or, under specific conditions, as the primary reaction pathway. This process, often referred to as homocoupling, results in the formation of a biaryl compound. For a substrate like this compound, this would lead to the formation of a bipyridine derivative.
Dimerization pathways can be promoted by the reaction conditions, particularly the nature of the catalyst system and the absence of a suitable alkene coupling partner. The mechanism can involve the formation of an organopalladium intermediate which then undergoes further reaction with another molecule of the starting halide or another organopalladium species. While the primary goal of the Heck reaction is typically the coupling with an alkene, understanding and controlling these dimerization pathways is essential for optimizing the desired transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for synthesizing aryl amines from aryl halides, a transformation that is often difficult to achieve using classical methods like nucleophilic aromatic substitution, especially with less reactive aryl halides. wikipedia.orgacsgcipr.org
For a substrate such as this compound, the Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C3 and C6 positions. The reaction involves a Pd(0) catalyst, a suitable phosphine ligand, and a base. acsgcipr.org The catalytic cycle includes oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The reactivity of the two bromine atoms in this compound may differ, allowing for potential stepwise or selective amination under carefully controlled conditions. The choice of ligand is critical and has been the subject of extensive development, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org
| Parameter | Description | Reference |
| Reaction Type | Palladium-catalyzed C-N bond formation | wikipedia.org |
| Substrates | Aryl/heteroaryl halides (or sulfonates) and primary/secondary amines | acsgcipr.org |
| Catalyst | A palladium(0) or palladium(II) precursor | acsgcipr.org |
| Ligand | Typically electron-rich, bulky phosphine ligands (e.g., BINAP, XantPhos) | chemspider.comchemrxiv.org |
| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOBut) | chemspider.com |
| Solvent | Aprotic solvents such as toluene (B28343) or dioxane | acsgcipr.orgchemspider.com |
This interactive table summarizes the key components of the Buchwald-Hartwig amination reaction.
Other Metal-Mediated Couplings (e.g., Sonogashira, Kumada)
Beyond the Heck and Buchwald-Hartwig reactions, this compound can participate in a variety of other metal-mediated cross-coupling reactions to form C-C bonds.
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating arylalkynes. wikipedia.org This reaction is unique in its use of a dual catalytic system, typically employing a palladium complex and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org An amine is used as both the base and often as the solvent. wikipedia.org For this compound, a Sonogashira coupling would install alkynyl substituents at the bromine-bearing positions. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org
The Kumada coupling (or Kumada-Tamao-Corriu coupling) is a pioneering cross-coupling method that utilizes a Grignard reagent (R-MgX) to couple with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org This method is effective for forming C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bonds. Reacting this compound with an appropriate Grignard reagent under Kumada conditions would result in the substitution of the bromine atoms with the organic group from the Grignard reagent. While economically advantageous due to the use of Grignard reagents, the functional group tolerance can be limited because of the high reactivity of the organomagnesium compounds. organic-chemistry.org
| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed | Reference |
| Sonogashira | Pd complex and Cu(I) salt | Terminal Alkyne | C(sp²)-C(sp) | wikipedia.orglibretexts.org |
| Kumada | Ni or Pd complex | Grignard Reagent | C(sp²)-C(sp³/sp²/sp) | wikipedia.orgarkat-usa.org |
This interactive table compares the key features of the Sonogashira and Kumada coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike nucleophilic substitution on aliphatic carbons, the SNAr mechanism does not proceed via an SN1 or SN2 pathway. Instead, it typically follows a two-step addition-elimination mechanism. libretexts.org
In the case of pyridine derivatives, the ring nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. stackexchange.com For this compound, the bromine atoms are potential leaving groups. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the pyridine ring is temporarily broken. The subsequent departure of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org The presence of additional electron-withdrawing groups on the ring would further activate the substrate towards SNAr.
Influence of Water as Catalyst and Solvent in SNAr
Traditionally, SNAr reactions are conducted in polar aprotic solvents like DMSO or DMF, as these solvents can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. d-nb.info Water, being a protic solvent, is generally considered unsuitable for many SNAr reactions because it can solvate and deactivate the nucleophile through hydrogen bonding.
However, recent methodologies have demonstrated that SNAr reactions can be successfully performed in aqueous media, often with the aid of additives. d-nb.info For instance, the use of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under mild conditions. d-nb.info Water can, in some cases, participate in the reaction mechanism, potentially acting as a proton shuttle to facilitate the departure of the leaving group or influencing the stability of the intermediates. The ability to use water as a solvent is highly desirable from a green chemistry perspective, as it reduces reliance on volatile and often toxic organic solvents. d-nb.info
Mechanistic Investigations of SNAr Pathways
The mechanism of SNAr reactions on pyridine derivatives has been a subject of detailed investigation. The generally accepted pathway involves the formation of a Meisenheimer complex as a reaction intermediate. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. For pyridine-based substrates, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position, which provides significant stabilization. stackexchange.com
Studies on substituted N-methylpyridinium ions have provided further insight. In some cases, the rate-determining step is not the initial nucleophilic attack, but rather the subsequent deprotonation of the addition intermediate. nih.gov This can lead to different leaving group reactivity orders than what is typically observed in SNAr reactions where nucleophilic addition is rate-limiting. The typical "element effect," where fluoride (B91410) is the best leaving group (F > Cl > Br > I) due to its high electronegativity stabilizing the transition state of the rate-determining addition step, may not hold if a subsequent step is rate-limiting. nih.gov Computational studies using methods like Density Functional Theory (DFT) have also been employed to elucidate the thermodynamics and kinetics of SNAr reactions on pyridine rings, providing a deeper understanding of the reaction pathways and the stability of transition states and intermediates. researchgate.net
Lithiation and Subsequent Electrophilic Quenching
Lithiation is a powerful strategy for the functionalization of pyridine rings, creating a nucleophilic carbon center that can react with a wide array of electrophiles. In the case of brominated pyridines, this transformation is often achieved with high regioselectivity.
The lithiation of bromopyridines typically proceeds through a lithium-halogen exchange mechanism rather than deprotonation of a ring hydrogen. This is particularly true when using organolithium reagents like n-butyllithium (n-BuLi) at low temperatures. The position of the lithiation is dictated by the relative reactivity of the carbon-bromine bonds.
For this compound, the two bromine atoms are in electronically distinct environments. The bromine at the C-6 position is alpha to the ring nitrogen, while the bromine at the C-3 position is beta. Generally, halogen atoms at the 2- or 6-position of a pyridine ring are more susceptible to lithium-halogen exchange than those at the 3- or 5-position. This enhanced reactivity is attributed to the inductive effect of the nitrogen atom and its ability to coordinate with the lithium reagent, stabilizing the transition state.
Therefore, the reaction of this compound with an organolithium reagent like n-BuLi is expected to proceed with high regioselectivity, favoring lithium-bromine exchange at the C-6 position. This yields the key intermediate, (3-bromo-2-methylpyridin-6-yl)lithium. Careful control of reaction conditions, such as temperature (typically -78 °C) and the stoichiometry of the lithium reagent, is crucial to prevent side reactions, including potential lithiation at the methyl group or di-lithiation. researchgate.net
Table 1: Regioselectivity in the Lithiation of this compound
| Reactant | Reagent | Typical Conditions | Major Intermediate | Basis for Selectivity |
|---|---|---|---|---|
| This compound | n-Butyllithium (n-BuLi) | THF, -78 °C | (3-Bromo-2-methylpyridin-6-yl)lithium | Preferential lithium-halogen exchange at the C-6 position (alpha to nitrogen). |
The utility of regioselective lithiation lies in the subsequent "quenching" of the resulting organolithium intermediate with an electrophile. rsc.org This step forms a new carbon-carbon or carbon-heteroatom bond, providing a versatile route to a wide range of substituted pyridines. The nucleophilic (3-bromo-2-methylpyridin-6-yl)lithium can react with various electrophiles to introduce diverse functionalities at the C-6 position. nih.govnih.gov
Common applications include:
Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) introduces alkyl groups.
Hydroxymethylation: Reaction with aldehydes or ketones (e.g., formaldehyde, benzaldehyde) yields secondary or tertiary alcohols.
Carboxylation: Quenching with carbon dioxide (CO2) followed by an acidic workup produces a carboxylic acid.
Silylation: Reaction with silyl (B83357) halides like trimethylsilyl (B98337) chloride (TMSCl) introduces a silyl group. nih.gov
This two-step sequence of regioselective lithiation followed by electrophilic quench is a cornerstone strategy for the controlled, stepwise elaboration of polysubstituted pyridine scaffolds from readily available brominated precursors. nih.gov
Table 2: Examples of Electrophilic Quenching of Lithiated this compound
| Lithium Intermediate | Electrophile (Quenching Agent) | Resulting Product at C-6 | Functional Group Introduced |
|---|---|---|---|
| (3-Bromo-2-methylpyridin-6-yl)lithium | R-X (Alkyl Halide) | 6-Alkyl-3-bromo-2-methylpyridine | Alkyl |
| (3-Bromo-2-methylpyridin-6-yl)lithium | RCHO (Aldehyde) | (3-Bromo-2-methylpyridin-6-yl)(R)methanol | Hydroxyalkyl |
| (3-Bromo-2-methylpyridin-6-yl)lithium | CO₂ then H₃O⁺ | 3-Bromo-6-carboxy-2-methylpyridine | Carboxylic Acid |
| (3-Bromo-2-methylpyridin-6-yl)lithium | (CH₃)₃SiCl (TMSCl) | 3-Bromo-2-methyl-6-(trimethylsilyl)pyridine | Trimethylsilyl |
Derivatization at the Methyl Group
The methyl group at the C-2 position of this compound is another key site for chemical modification, offering reaction pathways distinct from those involving the pyridine ring itself.
While the pyridine ring undergoes electrophilic substitution under ionic conditions (often with a Lewis acid catalyst), the methyl group can be selectively halogenated via a free-radical mechanism. chemguide.co.uk This requires conditions that promote the formation of halogen radicals, such as the presence of ultraviolet (UV) light or a radical initiator (e.g., benzoyl peroxide) and the absence of a Lewis acid catalyst. libretexts.org
For instance, reacting this compound with chlorine (Cl2) in the presence of UV light leads to the substitution of hydrogen atoms on the methyl group, forming 3,6-dibromo-2-(chloromethyl)pyridine. The reaction proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps. libretexts.org If the reaction is not carefully controlled, over-halogenation can occur, leading to the formation of dichloromethyl and trichloromethyl derivatives. chemguide.co.uk Reagents like N-bromosuccinimide (NBS) are often preferred for benzylic-type brominations as they provide a low, steady concentration of bromine radicals, which can improve selectivity for mono-halogenation.
Table 3: Conditions for Selective Halogenation
| Reaction Site | Reaction Type | Typical Reagents | Required Conditions | Example Product |
|---|---|---|---|---|
| Pyridine Ring | Electrophilic Aromatic Substitution | Br₂, Cl₂ | Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃) | (Not applicable for further bromination) |
| Methyl Group | Free-Radical Halogenation | Br₂, Cl₂, NBS | UV Light or Radical Initiator, Heat | 3,6-Dibromo-2-(bromomethyl)pyridine |
The introduction of a halogen atom onto the methyl group transforms it into a versatile electrophilic handle for further modification. The resulting 3,6-dibromo-2-(halomethyl)pyridine is an excellent substrate for nucleophilic substitution reactions (S_N2 type), allowing for the introduction of a wide variety of functional groups. ub.eduvanderbilt.edu
The carbon of the halomethyl group is readily attacked by nucleophiles, displacing the halide leaving group. This strategy enables the synthesis of diverse derivatives, expanding the molecular complexity and providing precursors for further synthetic steps.
Examples of such functional group interconversions include:
Hydrolysis: Reaction with water or hydroxide (B78521) ions to form the corresponding alcohol, [3,6-dibromo-2-pyridyl]methanol.
Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (B81097) Formation: Reaction with sodium azide (NaN3) to form an azidomethyl group, a precursor to an aminomethyl group via reduction.
Ether Synthesis: Reaction with alkoxides (e.g., sodium ethoxide) in a Williamson ether synthesis to form ethers.
Amine Synthesis: Reaction with ammonia (B1221849) or primary/secondary amines to form primary, secondary, or tertiary amines, respectively.
These transformations highlight the synthetic flexibility offered by the 2-(halomethyl)pyridine intermediate, making it a valuable building block in medicinal and materials chemistry. organic-chemistry.org
Computational and Spectroscopic Investigations
Computational Chemistry Studies
Computational chemistry provides theoretical insights into the electronic structure, stability, and reactivity of molecules. These studies are crucial for complementing experimental data and predicting molecular behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 3,6-dibromo-2-methylpyridine, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model its properties.
Elucidation of Reaction Mechanisms and Transition States
DFT is a key tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve modeling its participation in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).
Researchers would use DFT to:
Identify Intermediates and Transition States: By calculating the energies of reactants, intermediates, products, and transition states, a complete reaction profile can be constructed.
Calculate Activation Energies: The energy difference between the reactants and the highest-energy transition state determines the activation barrier, which is crucial for understanding reaction kinetics. For instance, in a Sonogashira coupling involving this compound, DFT could be used to model the energies of key steps like oxidative addition and reductive elimination. researchgate.net
Visualize Reaction Pathways: The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state correctly connects the reactant and product states.
A hypothetical energy profile for a reaction step is presented in the table below.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials (e.g., this compound + catalyst) | 0.0 |
| TS1 | First Transition State | Calculated Value |
| Intermediate | A stable species formed during the reaction | Calculated Value |
| TS2 | Second Transition State | Calculated Value |
| Products | Final products of the reaction | Calculated Value |
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding)
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, key NCIs could include:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis bases.
Hydrogen Bonding: The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while C-H bonds can act as weak donors.
π-π Stacking: Interactions between the aromatic rings of two molecules.
DFT methods, often supplemented with empirical dispersion corrections (e.g., DFT-D3), are used to accurately calculate the energies of these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be employed to visualize and characterize these interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO, providing insight into the most likely sites for electrophilic and nucleophilic attack.
| Molecular Orbital | Description | Calculated Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | Calculated Value |
| LUMO | Lowest Unoccupied Molecular Orbital | Calculated Value |
| Energy Gap (ΔE) | LUMO - HOMO Energy | Calculated Value |
Prediction of Spectroscopic Properties
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: DFT can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other theoretical limitations.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common DFT-based method to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum.
| Spectroscopic Parameter | Predicted Value |
| Major IR Frequencies (cm⁻¹) | List of Calculated Frequencies and Vibrational Modes |
| ¹H NMR Chemical Shifts (ppm) | List of Calculated Shifts for each Proton |
| ¹³C NMR Chemical Shifts (ppm) | List of Calculated Shifts for each Carbon |
| UV-Vis λ_max (nm) | Calculated Wavelength of Maximum Absorption |
Studies on Catalyst Design and Selectivity
In reactions involving this compound, such as palladium-catalyzed cross-couplings, DFT can be instrumental in understanding catalyst performance and predicting selectivity. The two bromine atoms are in different chemical environments (position 3 vs. position 6, which is ortho to the nitrogen), leading to different reactivities.
Computational studies can:
Model Catalyst-Substrate Interactions: Analyze the binding of this compound to a metal catalyst center.
Explain Regioselectivity: By comparing the activation barriers for the reaction at the C3-Br bond versus the C6-Br bond, DFT can predict or explain which site will react preferentially. This is often influenced by steric hindrance and electronic effects from the methyl and pyridyl nitrogen groups.
Optimize Reaction Conditions: Theoretical studies can help in the rational design of new catalysts or ligands to improve reaction efficiency and selectivity.
Applications and Advanced Materials Chemistry
Precursor in Synthesis of Complex Heterocycles
The utility of 3,6-dibromo-2-methylpyridine as a starting material is particularly evident in its application to construct complex heterocyclic structures. These structures are often the core of molecules with significant biological or material properties.
The pyridine (B92270) scaffold is a common feature in many biologically active compounds. By using this compound, chemists can introduce various functional groups at specific positions, leading to the creation of novel molecules with potential therapeutic or agricultural applications. The synthesis of polysubstituted pyridine derivatives is a key area of research, with some compounds showing promising herbicidal and fungicidal activities.
In the pharmaceutical sector, substituted pyridines are integral components of many drugs. The ability to selectively substitute the bromine atoms in this compound allows for the systematic development of new drug candidates. Research has focused on synthesizing various pyridine derivatives and screening them for a range of biological activities, including antimalarial and anticancer properties. For instance, certain pyridine derivatives have shown inhibitory effects on parasite multiplication in in-vivo studies.
In agriculture, the development of new pesticides is crucial for crop protection. A patent for an invention related to neonicotinoids includes a derivative of a dibromopyridine, highlighting the potential of such compounds in agrochemical formulations. googleapis.com The synthesis of novel pyridine-based compounds with potential herbicidal properties is an active area of research. google.com
The search for new antimicrobial agents is a global health priority. Pyridine derivatives have been investigated for their potential as antibacterial and antifungal compounds. While specific data on derivatives of this compound is limited in publicly available research, the broader class of substituted pyridines has shown promise in this area.
With regard to herbicides, certain 6-diphenoxymethyl-2-pyridinyl-oxy-propanoates have been patented for their herbicidal properties, demonstrating the utility of the substituted pyridine core in developing new crop protection agents.
The nitrogen atom in the pyridine ring of this compound and its derivatives can act as a ligand, coordinating to transition metals to form complexes. These complexes can have interesting catalytic and material properties. The electronic and steric properties of the pyridine ligand can be fine-tuned by replacing the bromine atoms, which in turn influences the properties of the resulting metal complex.
Palladium(II) complexes with substituted pyridine ligands have been studied for their catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The basicity and steric hindrance of the pyridine ligand, which can be modulated by the substituents, have been shown to affect the catalytic efficiency of the palladium complexes. nih.govacs.org For example, an increase in the basicity of the pyridine ligand can lead to higher reaction yields, although steric effects from substituents at the 2 and 6 positions can counteract this effect. nih.govacs.org
In the area of heterogeneous catalysis, immobilizing transition metal complexes on solid supports is a key strategy for creating reusable and efficient catalysts. While direct applications of this compound in this context are not widely reported, the functionalized pyridine derivatives that can be synthesized from it are potential candidates for incorporation into solid supports to create novel heterogeneous catalysts.
Ligands for Transition Metal Catalysts and Complexes
Materials Science Applications
The versatility of this compound extends into the field of materials science, where its derivatives can be used to create materials with specific optical and electronic properties.
One notable application is in the field of liquid crystals. tandfonline.com 2,5-disubstituted pyridine derivatives have been designed and investigated for their use in twisted nematic (TN) and super twisted nematic (STN) liquid crystal displays (LCDs). tandfonline.com The correlation between the molecular structure of these pyridine derivatives and their physicochemical properties is a key area of study to optimize their performance in display technologies. tandfonline.com
The following table provides a summary of the key applications of this compound and its derivatives:
| Application Area | Specific Use | Key Findings |
| Biologically Active Molecules | Precursor for pharmaceuticals and agrochemicals | Derivatives show potential antimalarial, anticancer, herbicidal, and fungicidal activities. |
| Transition Metal Catalysis | Ligand for palladium and other transition metal complexes | Substituent effects on the pyridine ring influence the catalytic activity in cross-coupling reactions. |
| Materials Science | Component of liquid crystals | 2,5-disubstituted pyridine derivatives are used in the development of liquid crystal displays. |
Liquid Crystalline Compounds
The incorporation of the this compound moiety into the core structure of calamitic (rod-shaped) liquid crystals is a subject of scientific inquiry aimed at understanding the relationship between molecular architecture and thermotropic behavior. The unique geometry and electronic properties of the substituted pyridine ring can significantly influence the mesomorphic properties of the resulting compounds.
Synthesis of Pyridine-Based Liquid Crystals
The synthesis of pyridine-based liquid crystals often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. These methods allow for the formation of carbon-carbon bonds between the di-functionalized pyridine core and other aromatic or alicyclic units, which are essential for creating the rigid, anisotropic molecular structures required for liquid crystallinity.
In a hypothetical synthetic pathway, this compound can serve as a key building block. The bromine atoms at the 3 and 6 positions are susceptible to substitution through cross-coupling reactions. For instance, a double Suzuki-Miyaura coupling reaction with an appropriate boronic acid, such as 4-alkoxyphenylboronic acid, would yield a 2,5-disubstituted-6-methylpyridine derivative. The general reaction scheme is presented below:
Scheme 1: Hypothetical Suzuki-Miyaura Coupling for the Synthesis of a Pyridine-Based Liquid Crystal Precursor

In this reaction, this compound reacts with two equivalents of a substituted phenylboronic acid in the presence of a palladium catalyst and a base to form the desired 2,5-diaryl-6-methylpyridine.
Similarly, a Sonogashira coupling could be employed to introduce acetylenic linkages, which can enhance the linearity and rigidity of the molecular core. The choice of the coupling partners and the length of the terminal alkyl or alkoxy chains are crucial in tailoring the mesomorphic properties of the final compound.
Influence of Molecular Structure on Thermotropic Behavior
The thermotropic behavior of liquid crystals is intricately linked to their molecular structure. For calamitic liquid crystals containing a 2,5-disubstituted-6-methylpyridine core, several structural factors would be expected to influence their mesophase stability and transition temperatures.
Core Structure: The presence of the nitrogen atom in the pyridine ring introduces a dipole moment and alters the electronic distribution compared to an analogous benzene (B151609) ring. This can lead to stronger intermolecular interactions and potentially higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). The methyl group at the 2-position introduces a degree of asymmetry, which can influence the packing of the molecules in the mesophase and potentially lower the melting point.
Terminal Chain Length: The length of the terminal flexible chains (e.g., alkoxy chains) has a profound effect on the type of mesophase observed. Shorter chains tend to favor the formation of nematic phases, which are characterized by long-range orientational order but no positional order. As the chain length increases, micro-segregation between the rigid cores and the flexible chains can lead to the formation of more ordered smectic phases, where the molecules are arranged in layers. An "odd-even" effect is often observed, where the clearing points of homologs with an even number of atoms in the alkyl chain are higher than those with an odd number.
For a homologous series of hypothetical 2,5-bis(4'-alkoxyphenyl)-6-methylpyridines, the expected trend in transition temperatures is illustrated in the table below.
| Compound | n (Number of Carbon Atoms in Alkoxy Chain) | Hypothetical Phase Transitions (°C) |
|---|---|---|
| LC-1 | 4 | Cr 120 N 150 I |
| LC-2 | 6 | Cr 115 N 165 I |
| LC-3 | 8 | Cr 110 SmA 140 N 160 I |
| LC-4 | 10 | Cr 105 SmA 155 N 158 I |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. The data is hypothetical and serves to illustrate expected trends.
In this hypothetical series, as the alkoxy chain length (n) increases, the melting point (Cr to N or SmA) generally decreases, while the clearing point (N to I) may initially increase and then level off or decrease. The introduction of a smectic A phase is anticipated for longer chain lengths due to increased van der Waals interactions between the aliphatic tails. The stability and type of mesophase are a delicate balance between the interactions of the rigid cores and the flexible terminal chains.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Pathways
Traditional methods for the synthesis of halogenated pyridines often involve harsh reagents and generate significant waste. nbinno.com Future research is increasingly directed towards developing more environmentally benign and sustainable synthetic routes. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste, are central to this effort. nih.gov
Key areas of focus include:
Catalytic Bromination: Moving away from stoichiometric brominating agents towards catalytic systems that use milder and more recyclable reagents.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Energy Efficiency: Investigating microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. nih.gov
A comparative analysis of traditional versus greener synthetic approaches highlights the potential benefits in waste reduction and efficiency.
| Parameter | Traditional Synthesis | Greener Synthesis Target |
| Reagents | Stoichiometric strong acids/bromine nbinno.com | Catalytic systems, milder reagents |
| Solvents | Halogenated organic solvents | Water, bio-solvents, solvent-free nih.gov |
| Energy Input | High temperature, long reaction times | Microwave/ultrasound, lower energy nih.gov |
| Waste Generated | Significant hazardous waste | Reduced byproducts, recyclable catalysts epa.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity in the functionalization of the pyridine (B92270) ring is a significant challenge. The two bromine atoms at positions 3 and 6 of 3,6-dibromo-2-methylpyridine offer distinct electronic environments, allowing for selective reactions if the right catalytic system is employed. Future research will focus on the design and application of novel catalysts to control the regioselectivity of subsequent transformations, such as cross-coupling reactions.
Promising catalytic systems for investigation include:
Palladium-Based Catalysts: Developing palladium complexes with rationally designed ligands to fine-tune their activity and selectivity in reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. nbinno.commdpi.comresearchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the outcome of the reaction. researchgate.net
Organoborane Catalysts: Utilizing electron-deficient organoboranes that can mediate hydride abstraction and activate C-H bonds, opening new pathways for functionalization. cardiff.ac.uksemanticscholar.org
Dual-Catalyst Systems: Combining different types of catalysts, such as a transition metal with a photoredox catalyst, to enable novel and previously inaccessible transformations.
| Catalyst System | Reaction Type | Potential Advantage |
| Palladium with tailored ligands | Suzuki, Stille, Buchwald-Hartwig nbinno.commdpi.comresearchgate.net | High efficiency and control over C-C and C-N bond formation. |
| Organoboranes (e.g., B(C6F5)3) | C-H Functionalization cardiff.ac.uk | Activation of otherwise inert bonds for novel modifications. |
| Copper-based Catalysts | Addition reactions acs.org | Alternative to palladium with different reactivity profiles. |
| Iridium Catalysts | Dehydrocoupling researchgate.net | Sustainable methods for forming C-N bonds. |
Investigations into Bio-conjugation and Prodrug Design
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. colab.ws The bromine atoms on this compound serve as versatile handles for introducing this moiety into larger, biologically active molecules.
Future research in this area will likely explore:
Linker Chemistry: Using the bromine atoms as anchor points to attach the pyridine ring to proteins, peptides, or other biomolecules for applications in diagnostics and targeted therapy.
Prodrug Strategies: Designing prodrugs where the this compound core is part of a larger molecule that is inactive until it is metabolically cleaved in the body to release an active pharmaceutical ingredient. This approach can be used to improve a drug's solubility, stability, or pharmacokinetic profile. nih.gov For instance, linking a poorly soluble drug to a water-soluble moiety can significantly enhance its bioavailability. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyridine ring via its bromine substituents to probe interactions with biological targets and optimize therapeutic efficacy. gu.se
Advanced Computational Modeling of Reaction Pathways
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, calculate transition state energies, and predict the outcomes of reactions involving this compound. mdpi.comdoaj.org
Key applications of computational modeling include:
Mechanism Elucidation: Simulating reaction pathways to understand the step-by-step process of bond formation and cleavage, which is crucial for optimizing reaction conditions. researchgate.net
Reactivity Prediction: Using molecular electrostatic potential (MEP) analysis to identify the most electron-rich and electron-deficient sites on the molecule, thereby predicting where reactions are most likely to occur. mdpi.com
Catalyst Design: Modeling the interaction between the substrate and different catalysts to rationally design new catalytic systems with enhanced performance and selectivity. rsc.org
Spectroscopic Analysis: Predicting spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. mdpi.comresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizing reactive sites and predicting regioselectivity. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Understanding reactivity based on HOMO-LUMO energy gaps. mdpi.com |
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way new molecules are discovered and developed. Integrating the synthesis and functionalization of this compound into automated platforms can significantly accelerate research.
Future directions include:
Continuous Flow Synthesis: Developing continuous manufacturing processes where reagents are mixed and reacted in a continuously flowing stream. This approach offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. epa.gov
High-Throughput Experimentation (HTE): Using robotic platforms to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel to quickly identify the optimal parameters for a given transformation.
Machine Learning-Guided Optimization: Combining automated synthesis with machine learning algorithms to predict the outcomes of reactions and intelligently guide the exploration of reaction space, leading to the rapid discovery of novel synthetic routes and compounds.
The adoption of these advanced platforms will not only increase the efficiency of research involving this compound but also enable the exploration of more complex molecular architectures.
Q & A
Q. What are the optimal synthetic routes for preparing 3,6-dibromo-2-methylpyridine with high regioselectivity?
- Methodological Answer : The synthesis typically involves bromination of 2-methylpyridine. Direct bromination using Br₂ with Fe or Al catalysts under controlled temperatures (80–120°C) can yield the dibrominated product. However, regioselectivity is challenging due to competing ortho/para-directing effects of the methyl group. A stepwise approach is recommended:
Monobromination : Introduce the first bromine at position 3 using N-bromosuccinimide (NBS) in acetic acid at 60°C .
Second Bromination : Use HBr/H₂O₂ under microwave irradiation to selectively brominate position 6, leveraging steric and electronic effects .
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yields range from 60–75%, depending on reaction optimization .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR :
- The methyl group at position 2 appears as a singlet (~δ 2.5 ppm).
- Aromatic protons at positions 4 and 5 show deshielded doublets (δ 7.8–8.2 ppm) due to adjacent bromines .
- X-ray Crystallography : Resolves positional ambiguity (e.g., bromine placement) with bond length analysis (C-Br: ~1.89 Å) .
- Elemental Analysis : Validate %C, %H, %N, and %Br (±0.3% theoretical).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>98%) and detect trace intermediates .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during bromination of 2-methylpyridine derivatives to achieve 3,6-dibromo substitution?
- Methodological Answer : Competing side reactions (e.g., over-bromination or ring oxidation) are minimized by:
- Catalyst Selection : FeBr₃ enhances regioselectivity for position 3, while AlCl₃ directs bromination to position 6 .
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce electrophilic attack at undesired positions .
- Temperature Gradients : Lower temperatures (60°C) favor monobromination; gradual heating (80→120°C) promotes controlled dibromination .
- In situ Monitoring : Use FT-IR to track Br₂ consumption (C-Br stretch at ~560 cm⁻¹) and terminate reactions at ~85% conversion .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromines deactivate the pyridine ring, but position 6 is more reactive in Suzuki-Miyaura couplings due to reduced steric hindrance compared to position 3. Key considerations:
- Catalyst Systems : Pd(PPh₃)₄ with K₂CO₃ in dioxane enables selective coupling at position 6 (yield: 70–80%) .
- Substrate Scope : Electron-deficient arylboronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) couple efficiently, while sterically hindered partners require Buchwald-Hartwig conditions .
- Mechanistic Insight : DFT calculations show lower activation energy for oxidative addition at C6 due to favorable orbital overlap .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or impurities. A tiered protocol is advised:
Thermal Analysis : DSC identifies polymorphs (e.g., endothermic peaks at 204°C vs. 210°C) .
Advanced Chromatography : UPLC-MS with a HILIC column separates isomers (e.g., 3,5- vs. 3,6-dibromo byproducts) .
Single-Crystal Studies : X-ray diffraction unambiguously assigns structure and detects lattice solvents affecting melting points .
Isotopic Labeling : ²H/¹³C-labeled analogs clarify spectral assignments (e.g., overlapping ¹H NMR signals) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
